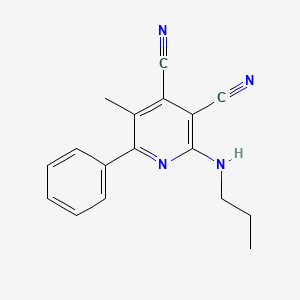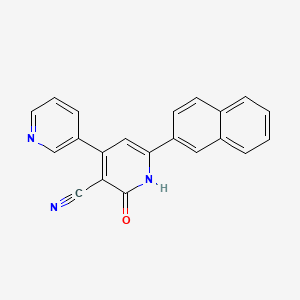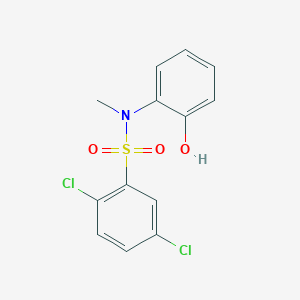![molecular formula C12H9N3O3 B11052705 5-Methyl-7-nitro-2-phenylimidazo[5,1-b][1,3]oxazole](/img/structure/B11052705.png)
5-Methyl-7-nitro-2-phenylimidazo[5,1-b][1,3]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-7-nitro-2-phenylimidazo[5,1-b][1,3]oxazole is a heterocyclic compound that belongs to the class of imidazo[5,1-b][1,3]oxazoles This compound is characterized by its unique structure, which includes a fused imidazole and oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-nitro-2-phenylimidazo[5,1-b][1,3]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-methyl-4-nitro-1-phenacylimidazole with anhydrous potassium carbonate in anhydrous dimethylformamide (DMF) under heating conditions . This reaction facilitates the formation of the fused ring system, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-nitro-2-phenylimidazo[5,1-b][1,3]oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms or other substituents at specific positions on the phenyl or imidazole rings.
Scientific Research Applications
5-Methyl-7-nitro-2-phenylimidazo[5,1-b][1,3]oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-7-nitro-2-phenylimidazo[5,1-b][1,3]oxazole is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole and oxazole rings may also play a role in binding to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Another heterocyclic compound with a fused ring system.
5-Methyl-2-phenylimidazo[4,5-b]pyridine: Similar structure but with a different ring fusion pattern.
7-Nitro-2-phenylimidazo[1,2-a]pyridine: Contains a nitro group and a fused imidazole ring.
Uniqueness
5-Methyl-7-nitro-2-phenylimidazo[5,1-b][1,3]oxazole is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its combination of a nitro group and a fused imidazole-oxazole ring system makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H9N3O3 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
5-methyl-7-nitro-2-phenylimidazo[5,1-b][1,3]oxazole |
InChI |
InChI=1S/C12H9N3O3/c1-8-13-11(15(16)17)12-14(8)7-10(18-12)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
YMNYVFQBDVOBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1C=C(O2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-[(4-methoxyphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one)](/img/structure/B11052623.png)
![2,4-diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11052627.png)
![8-chloro-7-[(4-methylpiperidin-1-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B11052630.png)
![Benzyl 7-(3-chlorophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11052637.png)
![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide](/img/structure/B11052639.png)



![(2E)-5-amino-6-cyano-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxamide](/img/structure/B11052658.png)
![ethyl (2Z)-3-amino-2-[(3E)-5-tert-butyl-3-[(diphenylmethylidene)hydrazinylidene]furan-2(3H)-ylidene]-3-oxopropanoate](/img/structure/B11052660.png)
![5-bromo-5-nitro-1'-[(4-phenylpiperazin-1-yl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11052672.png)
![3-(4-Chlorophenyl)-6-(3,5-dinitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052673.png)

![N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B11052687.png)
